molecular formula C26H21N B3248149 9-Benzhydryl-9,10-dihydroacridine CAS No. 184092-25-9

9-Benzhydryl-9,10-dihydroacridine

Cat. No.: B3248149
CAS No.: 184092-25-9
M. Wt: 347.4 g/mol
InChI Key: VZHAPXJLAYIREV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Benzhydryl-9,10-dihydroacridine (CAS 184092-25-9) is a high-value chemical reagent that functions as a synthetic analogue of the biological coenzyme Nicotinamide adenine dinucleotide (NADH). These NADH model compounds are of significant interest in modern organic synthesis due to their potent photoreducing properties. Research has demonstrated that 9,10-dihydroacridine derivatives can act as highly effective organic photocatalysts for challenging transformations, providing a sustainable alternative to traditional transition-metal catalysts . This compound is specifically cited for its application in metal-free photocatalytic radical borylation reactions of aryl halides, including aryl chlorides, bromides, and iodides, as well as other aryl electrophiles . This methodology enables the synthesis of valuable arylboronates—crucial building blocks in pharmaceutical development and materials science—while avoiding metal contamination and the need for costly purification procedures. The research utility of this compound extends to its use in gram-scale synthesis, showcasing its potential in industrial research applications . Furthermore, the 9,10-dihydroacridine scaffold is recognized as a privileged structure in medicinal chemistry, forming the basis of multifunctional compounds investigated for therapeutic targets in neurodegenerative diseases . This product is intended For Research Use Only and is not for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-benzhydryl-9,10-dihydroacridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N/c1-3-11-19(12-4-1)25(20-13-5-2-6-14-20)26-21-15-7-9-17-23(21)27-24-18-10-8-16-22(24)26/h1-18,25-27H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHAPXJLAYIREV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2C3=CC=CC=C3NC4=CC=CC=C24)C5=CC=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60775287
Record name 9-(Diphenylmethyl)-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

184092-25-9
Record name 9-(Diphenylmethyl)-9,10-dihydroacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60775287
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 9 Benzhydryl 9,10 Dihydroacridine and Its Congeners

Direct Synthetic Routes to 9-Benzhydryl-9,10-dihydroacridine

Direct synthetic routes aim to construct the this compound molecule through the formation of key bonds on a pre-existing or concurrently formed dihydroacridine core.

The carbon at the 9-position of the acridine (B1665455) ring system is electrophilic and, therefore, activated for nucleophilic addition reactions. wikipedia.org This reactivity is fundamental to the introduction of substituents at this position. A general and effective method for the formation of C-C bonds at the 9-position involves the reaction of an appropriate precursor with organometallic reagents.

For instance, a method analogous to the synthesis of 9,9-diethyl-9,10-dihydroacridine can be envisioned for the synthesis of this compound. In a reported procedure, methyl N-phenylanthranilate is treated with an excess of a Grignard reagent, such as ethylmagnesium bromide, to yield the corresponding 9,9-dialkyl-9,10-dihydroacridine. nih.gov For the synthesis of the title compound, a benzhydryl Grignard reagent (benzhydrylmagnesium halide) or a related organometallic species would be required. The reaction likely proceeds through the addition of the organometallic reagent to the ester carbonyl, followed by an intramolecular cyclization and a second addition of the Grignard reagent to the resulting iminium intermediate.

Another approach involves the direct functionalization of the acridine core. Cross-dehydrogenative coupling (CDC) reactions represent a powerful strategy for forming C-C bonds by directly coupling two different C-H bonds under oxidative conditions, which could potentially be applied to the synthesis of 9-substituted dihydroacridines. nih.gov

The construction of the dihydroacridine core itself is a critical step in the synthesis of this compound. Several classic and modern methods exist for this purpose.

The Bernthsen acridine synthesis is a well-established method that involves the acid-catalyzed condensation of a diarylamine with a carboxylic acid or its derivative. nih.gov For the synthesis of a 9-benzhydryl substituted derivative, diphenylamine (B1679370) could be reacted with diphenylacetic acid in the presence of a dehydrating agent like zinc chloride at high temperatures. The initial product would be the corresponding acridinium (B8443388) salt, which can then be reduced to the target 9,10-dihydroacridine (B10567). A microwave-assisted variation of the Bernthsen reaction has been shown to be effective for the synthesis of 9-ethylacridine (B14139479). nih.gov

More contemporary methods include multi-component reactions. For example, a three-component reaction has been developed for the synthesis of 1,2-dihydroacridin-9-one derivatives, which could serve as precursors to the fully reduced dihydroacridine ring system. nih.gov Ring-closing metathesis (RCM) is another powerful technique for the formation of cyclic structures, and while more commonly used for larger rings, it has been successfully employed in the synthesis of various heterocyclic systems. nih.govresearchgate.net

Synthesis via Precursors and Analogues

An alternative to the direct synthesis of this compound is a strategy that involves the synthesis of a related precursor molecule, which is then converted to the final product in one or more subsequent steps.

Acridinium salts are versatile intermediates in the synthesis of 9,10-dihydroacridines. They can be prepared by the N-alkylation or N-arylation of acridine or by the cyclization reactions mentioned previously (e.g., Bernthsen synthesis). The C9 position of acridinium salts is highly electrophilic and susceptible to attack by nucleophiles.

A general synthetic route involves the reaction of an acridinium salt with an organometallic reagent. For example, the synthesis of 9,9-diethyl-10-methyl-9,10-dihydroacridine was achieved by first preparing 9-ethyl-10-methylacridinium iodide from 9-ethylacridine and methyl iodide. This acridinium salt was then reacted with ethylmagnesium bromide to afford the desired 9,9-diethyl-9,10-dihydroacridine. nih.gov A similar strategy could be employed for the synthesis of this compound, where a suitable acridinium precursor is reacted with a benzhydryl organometallic reagent.

Furthermore, acridinium salts themselves can be functionalized through photoinduced arylation, which allows for the introduction of a wide range of aryl groups at the C9-position, creating a library of tunable photoredox catalysts. nih.gov These functionalized acridinium salts can then be reduced to the corresponding 9,10-dihydroacridines. The reduction of the acridine ring to a 9,10-dihydroacridine is a common transformation. wikipedia.org

Acridones, or more formally acridin-9(10H)-ones, are another important class of precursors. The synthesis of acridones is well-established, with common methods including the Jourdan-Ullmann coupling of an N-phenylanthranilic acid followed by acid-catalyzed cyclization. nih.gov

While the direct reduction of the acridone (B373769) carbonyl group can be challenging thieme-connect.de, they can be chemically transformed into intermediates that are more readily reduced to 9,10-dihydroacridines. For example, the carbonyl group can be converted to a thio-carbonyl, which is more easily reduced. Alternatively, the acridone can be converted to a 9-chloroacridine (B74977) by reaction with a chlorinating agent like phosphorus oxychloride. The resulting 9-chloroacridine can then be reduced to acridine and subsequently to 9,10-dihydroacridine, or directly to the 9,10-dihydroacridine under certain reductive conditions. The 9-chloroacridine also serves as a substrate for the introduction of various substituents at the 9-position via nucleophilic substitution, prior to reduction. An older method involves the distillation of acridone over zinc dust to yield acridine, which can then be reduced. wikipedia.org

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. wikipedia.orgnih.gov This reaction is exceptionally useful for the synthesis of the diarylamine precursors required for the construction of the acridine and dihydroacridine core.

The general transformation involves the coupling of an aryl halide or triflate with an amine in the presence of a palladium catalyst and a suitable ligand. numberanalytics.comorganic-chemistry.org For the synthesis of dihydroacridine precursors, this would typically involve the coupling of a substituted aniline (B41778) with a 2-halobenzoic acid derivative or a related species. The resulting N-arylanthranilic acid can then be cyclized to form an acridone, which can be further transformed as described above.

The scope of the Buchwald-Hartwig amination is extensive, with several generations of catalyst systems developed to accommodate a wide range of substrates and reaction conditions.

Catalyst GenerationTypical LigandsSubstrate Scope
First Generation Monodentate phosphine (B1218219) ligands (e.g., P(o-tolyl)3)Primarily aryl bromides and iodides with secondary amines.
Second Generation Bidentate phosphine ligands (e.g., BINAP, DPPF)Expanded scope to include primary amines. wikipedia.org
Third Generation Sterically hindered, electron-rich phosphine ligands (e.g., Josiphos, XPhos)Enables the use of less reactive aryl chlorides and a broader range of amines under milder conditions.

This powerful C-N bond-forming methodology provides a reliable and versatile entry point to the synthesis of a vast array of substituted dihydroacridine derivatives.

Hydroarylation Reactions in Dihydroacridine Synthesis

The synthesis of the 9,10-dihydroacridine scaffold can be efficiently achieved through hydroarylation reactions. A notable method is a modular one-pot synthesis that involves the selective ortho-C-alkenylation of diarylamines with aryl alkynes, which is followed by an intramolecular hydroarylation step. evitachem.com This process has been optimized to produce high yields of 9,10-dihydroacridines with excellent functional group compatibility. evitachem.com

The intramolecular hydroarylation is typically catalyzed by a Brønsted acid, such as triflimide, and often utilizes hexafluoroisopropanol as the solvent. evitachem.com Reaction conditions can be adjusted to maximize yields, for instance, by heating the mixture at 80°C for an extended duration. evitachem.com This synthetic route is valued for its efficiency and its capacity to generate a diverse range of structurally varied 9,10-dihydroacridine compounds. evitachem.com Transition metal catalysis, particularly with gold, is also a prominent strategy in intramolecular hydroarylation reactions for the synthesis of related nitrogen-containing heterocycles like dihydroquinolines, highlighting the versatility of this approach in organic synthesis. nih.gov

Table 1: Key Features of Hydroarylation in Dihydroacridine Synthesis

Feature Description Source
Reaction Type Modular one-pot synthesis evitachem.com
Key Steps Selective ortho-C-alkenylation of diarylamines followed by intramolecular hydroarylation evitachem.com
Catalyst Brønsted acid (e.g., triflimide) evitachem.com
Solvent Hexafluoroisopropanol evitachem.com
Typical Conditions Heating at 80°C evitachem.com

| Advantages | High yields, excellent functional group compatibility, structural diversity | evitachem.com |

Synthesis of Substituted this compound Derivatives

The synthesis of derivatives of this compound can be approached by modifying either the benzhydryl group or the dihydroacridine core. These strategies allow for the fine-tuning of the molecule's properties for various applications.

Functionalization of the benzhydryl group itself is a key strategy for creating derivatives. One common method for introducing a benzhydryl moiety, which could be pre-functionalized, involves the use of organometallic reagents. For instance, benzhydryllithium, generated from diphenylmethane (B89790) and n-butyllithium, can act as a nucleophile to attack an appropriate electrophilic precursor. nih.gov

While direct functionalization of the benzhydryl group on the pre-formed this compound is less commonly detailed, the synthesis can proceed using substituted diphenylmethane precursors. By starting with a functionalized diphenylmethane, the corresponding substituted benzhydryl group can be incorporated into the final dihydroacridine structure. The steric hindrance of the benzhydryl group can influence the regioselectivity of certain synthetic reactions. nih.gov

Table 2: Reagents for Benzhydryl Moiety Introduction

Reagent Precursor Application Source
Benzhydryllithium (BzhLi) Diphenylmethane Nucleophilic addition to introduce the benzhydryl group nih.govresearchgate.net

Introducing substituents onto the dihydroacridine rings is a critical method for modifying the electronic and photophysical properties of the final compound. Various synthetic strategies are employed to achieve this.

One approach involves the classical Bernthsen acridine synthesis, which utilizes high-temperature condensation of a substituted diphenylamine with a carboxylic acid in the presence of zinc chloride. nih.gov The resulting substituted acridine can then be reduced to the dihydroacridine and subsequently functionalized at the C-9 position. Alternatively, a pre-functionalized acridine can undergo substitution with a nucleophile. nih.gov

For dihydroacridines, direct C-H functionalization is also a viable pathway. For example, ester groups have been introduced onto the dihydroacridine framework to create derivatives like 2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine. rsc.org Such substitutions can induce intramolecular charge transfer (CT) processes, leading to significant solvatochromic shifts in their emission spectra. rsc.org Phosphorylation is another method of functionalization, where 9-phosphoryl-9,10-dihydroacridines can be synthesized. nih.govfrontiersin.org

The synthesis of 9,9-disubstituted-9,10-dihydroacridines can sometimes be complicated by competing elimination reactions, especially in acid-catalyzed cyclizations. nih.gov To circumvent this, alternative routes using microwave conditions to form an electrophilic acridinium intermediate, which then reacts with a Grignard reagent, have been developed for N-substituted dihydroacridines. nih.gov

Table 3: Examples of Substituted Dihydroacridine Derivatives

Compound Name Substituent(s) Synthetic Precursor(s) Source
9,9-Diethyl-9,10-dihydroacridine Two ethyl groups at C-9 Methyl N-phenylanthranilate and ethylmagnesium bromide nih.gov
2,7-bis(4-methoxycarbonylphenyl)-9,9-diphenyl-9,10-dihydroacridine Two 4-methoxycarbonylphenyl groups at C-2 and C-7 Not specified rsc.org

Advanced Spectroscopic and Structural Characterization for Mechanistic Elucidation

Electronic Absorption and Emission Spectroscopy

The interaction of 9-Benzhydryl-9,10-dihydroacridine with light provides fundamental insights into its electronic structure and excited-state behavior.

UV-Vis Spectroscopy for Electronic Transitions and Solvatochromism

The electronic absorption spectra of dihydroacridine derivatives are characterized by distinct bands corresponding to π→π* transitions within the aromatic system. researchgate.net In the case of this compound, the absorption spectrum is influenced by the electronic interplay between the dihydroacridine moiety and the benzhydryl substituent. evitachem.com

Solvatochromism, the change in the position, intensity, and shape of absorption bands with solvent polarity, offers a powerful tool to probe the electronic distribution in the ground and excited states. nih.gov For molecules like this compound, an increase in solvent polarity can lead to either a red-shift (positive solvatochromism) or a blue-shift (negative solvatochromism) of the absorption maximum (λmax). researchgate.net A red shift indicates that the excited state is more polar than the ground state and is thus better stabilized by polar solvents. Conversely, a blue shift suggests the ground state is more polar. The study of solvatochromic effects helps in understanding the nature of the electronic transitions and the change in dipole moment upon excitation.

Table 1: Illustrative Solvatochromic Data for a Hypothetical Dihydroacridine Derivative

SolventPolarity Index (ET(30))Absorption λmax (nm)
Cyclohexane31.2350
Toluene33.9352
Dichloromethane41.1358
Acetonitrile46.0360
Methanol55.5365

Note: This table is illustrative and does not represent experimentally measured data for this compound.

Photoluminescence Studies and Quantum Yields

Upon absorption of light, this compound can relax to the ground state through radiative (fluorescence) and non-radiative pathways. Photoluminescence spectroscopy provides information about the emission properties of the molecule. The fluorescence quantum yield (ΦF), a measure of the efficiency of the fluorescence process, is a critical parameter in characterizing the photophysical behavior. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. bjraylight.com

The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature. For many organic molecules, including acridine (B1665455) derivatives, the quantum yield is determined by the competition between radiative decay and non-radiative processes such as internal conversion and intersystem crossing. bjraylight.comnih.gov

Analysis of Thermally Activated Delayed Fluorescence (TADF) Characteristics

A particularly interesting photophysical property observed in some dihydroacridine derivatives is Thermally Activated Delayed Fluorescence (TADF). rsc.orgmdpi.com This phenomenon allows for the harvesting of triplet excitons, which are typically lost in conventional fluorescent molecules, leading to enhanced emission efficiency. nih.gov

The TADF mechanism relies on a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST). This small gap allows for efficient reverse intersystem crossing (RISC) from the T1 state back to the S1 state, facilitated by thermal energy. The up-converted singlet excitons then contribute to delayed fluorescence, in addition to the prompt fluorescence from the initially populated S1 state.

The presence of TADF can be confirmed by time-resolved photoluminescence measurements, which show a short-lived prompt fluorescence component and a longer-lived delayed fluorescence component. mdpi.com The efficiency of the TADF process is highly dependent on the molecular design, which aims to minimize the ΔEST by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). rsc.org

Time-Resolved Spectroscopic Investigations

To directly observe the dynamics of the excited states, time-resolved spectroscopic techniques with femtosecond and nanosecond resolution are employed.

Femtosecond and Nanosecond Transient Absorption Spectroscopy for Excited-State Dynamics

Transient absorption (TA) spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states over time. rsc.org A short laser pulse (pump) excites the molecule, and a second, delayed pulse (probe) measures the changes in absorption. By varying the delay time between the pump and probe pulses, a series of transient spectra can be recorded, providing a "movie" of the excited-state dynamics.

Femtosecond TA spectroscopy allows for the observation of ultrafast processes occurring on the timescale of molecular vibrations and solvent relaxation, such as internal conversion and vibrational cooling. bgsu.edu Nanosecond TA spectroscopy is used to study longer-lived excited states, including triplet states and the decay of photoproducts. bgsu.edu These studies can reveal the rates of various photophysical and photochemical processes, such as intersystem crossing, charge transfer, and bond cleavage. bgsu.eduresearchgate.net

Table 2: Representative Transient Absorption Data for a Dihydroacridine Derivative

Time DelayWavelength (nm)Observed SpeciesProcess
1 ps450Singlet Excited State (S1)Excited State Absorption
100 ps550Triplet Excited State (T1)Intersystem Crossing
1 µs420Radical CationPhoto-oxidation

Note: This table is illustrative and does not represent specific experimental data for this compound.

Elucidation of Intersystem Crossing (ISC) Processes

Intersystem crossing (ISC) is a non-radiative process involving a change in the spin multiplicity of an excited molecule, typically from a singlet state to a triplet state (S1 → T1). researchgate.net The efficiency of ISC is a key factor determining the photophysical properties of a molecule, including its potential for TADF or phosphorescence.

The rate of ISC is governed by spin-orbit coupling, which is enhanced by the presence of heavy atoms or specific molecular geometries that facilitate the mixing of singlet and triplet states. nih.govsci-hub.se In molecules like this compound, the dihedral angle between the aromatic rings and the nature of the substituents can significantly influence the ISC rate. sci-hub.se Time-resolved spectroscopic techniques, particularly transient absorption spectroscopy, are instrumental in directly measuring the kinetics of ISC by monitoring the decay of the singlet excited state and the concomitant rise of the triplet excited state absorption. nih.gov

Study of Charge Transfer (CT) States and Their Evolution

The electronic structure of this compound, featuring an electron-donating dihydroacridine core and a benzhydryl substituent, is conducive to the formation of intramolecular charge transfer (ICT) states upon photoexcitation. acs.orgrsc.org While direct studies on the evolution of CT states for this specific compound are not extensively documented, the behavior of related N,N-diaryl dihydrophenazines and other donor-acceptor systems provides a strong basis for understanding these phenomena. acs.org

In similar donor-acceptor molecules, photoexcitation leads to a significant redistribution of electron density from the donor moiety (the dihydroacridine nitrogen) to the acceptor portion of the molecule. rsc.org This process results in a large dipole moment in the excited state. The energy and dynamics of these CT states are highly sensitive to the surrounding environment, particularly solvent polarity. acs.org A notable characteristic of molecules with prominent CT states is the observation of solvatochromic shifts in their emission spectra; as solvent polarity increases, the emission wavelength typically shifts to longer wavelengths (a red shift). mdpi.com

For derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822), theoretical studies have shown that the transition from the ground state (S₀) to the first excited singlet state (S₁) is characterized by this intramolecular charge transfer. mdpi.com This is often facilitated by a large dihedral angle between the donor and acceptor components of the molecule. The evolution of the CT state involves not only electronic redistribution but also potential structural relaxation in the excited state to accommodate the new charge distribution. rsc.org The study of these CT states is fundamental to applications in photoredox catalysis, as they can enhance electron transfer rates while minimizing competing processes like fluorescence. acs.org

Magnetic Resonance and X-ray Crystallography

The precise three-dimensional structure and connectivity of this compound are definitively established through the synergistic use of magnetic resonance and X-ray diffraction techniques.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. While a complete assignment for this specific molecule is not publicly available, the analysis of related structures provides a clear framework for its characterization. bas.bgrsc.org

Proton (¹H) and Carbon-13 (¹³C) NMR spectra confirm the presence of the key functional groups: the dihydroacridine core and the benzhydryl substituent. The dihydroacridine moiety is expected to show characteristic signals for its aromatic protons and the protons at the 9 and 10 positions. The central ring of 9-substituted 9,10-dihydroacridines typically adopts a boat conformation. rsc.org In this conformation, the bulky benzhydryl group at the 9-position would preferentially occupy a pseudo-axial orientation to minimize steric hindrance. rsc.org

Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), would be employed for unambiguous assignment of all proton and carbon signals. For instance, the HMBC spectrum would be crucial in confirming the connectivity between the benzhydryl group and the C9 carbon of the dihydroacridine ring. The restricted rotation around the C(sp²)-C(sp³) bonds of the phenyl groups in the benzhydryl moiety at low temperatures could potentially be observed, leading to more complex NMR spectra. mdpi.com

Table 1: Expected NMR Data for this compound (Illustrative)

Technique Expected Observations
¹H NMRSignals for aromatic protons of dihydroacridine and benzhydryl groups, a singlet for the N-H proton, and a signal for the C9-H proton.
¹³C NMRResonances for all unique carbon atoms, including the sp³-hybridized C9 and the aromatic carbons.
COSYCorrelations between neighboring protons within the aromatic rings.
HMBCKey correlations between the C9-H proton and the carbons of the benzhydryl group, confirming the substitution site.
NOESYThrough-space correlations that would help to confirm the boat conformation and the pseudo-axial position of the benzhydryl group.

This table is illustrative and based on general principles of NMR spectroscopy and data for related compounds.

X-ray Diffraction Analysis for Solid-State Molecular Architecture and Conformation

X-ray diffraction on single crystals provides the most definitive picture of the molecular structure of this compound in the solid state. Although the crystal structure for this specific compound has not been reported, analysis of related dihydroacridine and dihydroanthracene derivatives reveals key conformational features. researchgate.netrsc.org

The central ring of the 9,10-dihydroacridine (B10567) moiety is expected to be non-planar, adopting a folded or boat-shaped conformation along the C9···N10 axis. nih.gov This folding is a characteristic feature of the dihydroacridine skeleton. The benzhydryl substituent at the C9 position will have a significant influence on the crystal packing. The phenyl rings of the benzhydryl group will adopt a specific torsion angle relative to the dihydroacridine core to minimize intramolecular and intermolecular steric clashes.

Table 2: Illustrative Crystallographic Data for a Related Dihydroacridine Derivative (4,9-dimethyl-9,10-dihydroacridine)

Parameter Value Reference
Chemical FormulaC₁₅H₁₅N researchgate.net
Crystal SystemMonoclinic researchgate.net
Space GroupC1c1 researchgate.net
a (Å)10.7295(6) researchgate.net
b (Å)15.1279(8) researchgate.net
c (Å)7.7526(3) researchgate.net
β (°)108.839(3) researchgate.net
Volume (ų)1191.0 researchgate.net

This data is for a related compound and serves as an example of the type of information obtained from X-ray diffraction.

Electrochemical Characterization

Electrochemical methods, particularly cyclic voltammetry, are powerful tools for probing the redox behavior of this compound, providing insights into its electron-donating capabilities and the mechanisms of its oxidation and reduction.

Cyclic Voltammetry for Redox Potentials and Electroactive Behavior

Cyclic voltammetry (CV) is used to determine the oxidation and reduction potentials of this compound. The dihydroacridine moiety is known to be an effective electron donor. The CV of 9-substituted 9,10-dihydroacridines typically shows an oxidation wave corresponding to the removal of an electron from the molecule. researchgate.net

The oxidation potential is a key parameter that quantifies the electron-donating strength of the compound. For derivatives of 9,9-dimethyl-9,10-dihydroacridine used in studies of thermally activated delayed fluorescence, the ionization potential, which is related to the oxidation potential, was determined to be around 5.42 eV. mdpi.com The oxidation potentials of dihydroacridines are influenced by the nature of the substituent at the C9 position. researchgate.net The benzhydryl group, being primarily an electron-withdrawing group through inductive effects but also capable of resonance stabilization, will modulate the redox potential of the dihydroacridine core.

The electrochemical oxidation of 9-substituted 9,10-dihydroacridines can be either reversible or irreversible, depending on the stability of the resulting radical cation and the reaction conditions. nih.gov The reversibility of the redox process provides information about the stability of the electrochemically generated species.

Table 3: Representative Redox Potential Data for Related Acridine Derivatives

Compound/Class Redox Process Potential (E₁/₂) vs. reference Key Observation Reference
9-AnilinoacridinesTwo-electron oxidationVaries with substituentElectron-donating groups facilitate oxidation. nih.gov
9,9-Dimethyl-9,10-dihydroacridine derivativeIonization Potential5.42 eVUsed to assess donor strength in TADF materials. mdpi.com
9-Acridinyl amino acid derivativesOxidationDiffusion-controlledInvolves the N10 of the acridine ring. nih.gov

This table presents data for related classes of compounds to illustrate the type of information gained from cyclic voltammetry.

Mechanistic Insights from Electrochemical Oxidation and Reduction Processes

The electrochemical oxidation of 9-substituted 9,10-dihydroacridines can proceed through different pathways. researchgate.net A primary process involves the removal of an electron from the dihydroacridine system to form a radical cation. This can be followed by the loss of a proton and a second electron transfer, leading to the formation of the corresponding 9-substituted acridine, an aromatization process. researchgate.net

Alternatively, depending on the nature of the substituent at the C9 position, the electrochemical oxidation can lead to the cleavage of the C-X bond (in this case, the C-C bond of the benzhydryl group). researchgate.net The competition between these two pathways is a subject of detailed mechanistic studies.

The reduction of the acridine system typically involves a two-electron transfer process, which can be coupled with protonation steps, especially in protic media. nih.gov The study of 9-acridinyl amino acid derivatives revealed a two-electron reduction mechanism that produces a monomeric radical that subsequently dimerizes. nih.gov While the primary focus for dihydroacridines is often on their oxidative chemistry due to their electron-donating nature, understanding their reduction behavior is also important for a complete electrochemical profile. The electrochemical reduction of the parent acridine ring system is a well-established process. wikipedia.org

Mechanistic Investigations of Reactivity and Transformation Pathways

Photochemical Reaction Mechanisms

Upon absorption of light, 9,10-dihydroacridine (B10567) derivatives are promoted to an excited state, unlocking a range of reactive pathways. These mechanisms are central to their utility in photoredox catalysis.

Excited-State Hydride Release and Its Mechanisms (e.g., Stepwise Electron/Hydrogen-Atom Transfer)

The release of a hydride ion (H⁻) from dihydroacridine derivatives in the excited state is a key process. For the related compound 10-methyl-9-phenyl-9,10-dihydroacridine (B12927583) (PhAcrH), studies have shown that upon excitation, it is oxidized to the corresponding acridinium (B8443388) ion (PhAcr⁺). researchgate.net This transformation does not occur through a direct, concerted hydride transfer. Instead, it proceeds via a stepwise mechanism involving an initial electron transfer followed by a hydrogen-atom transfer. researchgate.net

The process begins with the photo-excited dihydroacridine donating an electron, forming a radical cation. This is followed by the transfer of a hydrogen atom. Investigations using transient absorption spectroscopy on PhAcrH revealed that the hydride release happens from the triplet excited state. researchgate.net The observation of a kinetic isotope effect (kH/kD ≈ 3) when using a deuterated sample further supports the hydrogen-atom transfer step, as the rate of reaction is slower for the heavier deuterium (B1214612) isotope. researchgate.net This stepwise pathway is crucial for understanding how these molecules can act as photohydrides.

Photoinduced Cleavage of C-O and C-C Bonds

While direct evidence for photoinduced C-C bond cleavage in 9-Benzhydryl-9,10-dihydroacridine is specific to its application contexts, the cleavage of C-O bonds in related acridine (B1665455) derivatives is well-documented. For instance, the photolysis of 9-hydroxy-10-methyl-9-phenyl-9,10-dihydroacridine results in the heterolytic cleavage of the C–O bond. researchgate.net This process yields a hydroxide (B78521) ion and the stable 10-methyl-9-phenylacridinium cation. researchgate.net This reactivity highlights the potential of acridine-based systems to generate reactive intermediates and ions upon irradiation, a principle that can be extended to the cleavage of other labile bonds under photochemical conditions.

Radical Formation and Propagation in Photoredox Processes

Dihydroacridines are instrumental in photoredox catalysis, where they facilitate reactions through the generation of radical species. In a typical photoredox cycle, the excited photocatalyst initiates a single-electron transfer (SET) with a substrate. nih.gov For example, an excited acridinium photocatalyst can oxidize a reaction partner, generating a radical cation and the acridinyl radical. This radical can then participate in subsequent steps, propagating a radical chain reaction. nih.gov

The versatility of photoredox catalysis allows for the formation of C-C bonds and other complex transformations. nih.gov The catalytic generation of radicals is a key advantage, avoiding the need for stoichiometric and often harsh radical initiators. nih.gov

Electron Transfer and Redox Chemistry

The electron transfer properties of this compound are fundamental to its function, enabling it to act as a potent organic reducing agent and mimic the behavior of biological cofactors.

Single-Electron Transfer (SET) Processes Involving Dihydroacridine Derivatives

Single-electron transfer (SET) is a cornerstone of the chemistry of dihydroacridine derivatives. nih.gov These compounds can act as electron donors in the presence of a suitable electron acceptor. The oxidation of 10-methyl-9,10-dihydroacridine with various metal oxidants proceeds through an initial rapid SET to yield the dihydroacridine radical cation. iaea.org This radical cation is an intermediate that can then undergo further reactions, such as deprotonation. iaea.org

The facility of SET is influenced by the redox potentials of both the dihydroacridine and the reaction partner. The environment, including the solvent, can also play a significant role in modulating these processes. The study of SET in these systems provides insight into the initial steps of many organic and organometallic reactions. nih.govrsc.org

Role as Organic Reducing Agents and NADH Models

9,10-Dihydroacridines are widely recognized as mimics of the biological reducing agent nicotinamide (B372718) adenine (B156593) dinucleotide (NADH). NADH plays a vital role in cellular metabolism by mediating numerous redox reactions. Dihydroacridines, like NADH, can formally transfer a hydride ion to a suitable substrate. This capability makes them valuable as organic reducing agents in synthetic chemistry.

The reduction can proceed through different pathways, including a direct hydride transfer or a multi-step process involving sequential electron and proton transfers (or hydrogen atom transfer). The specific mechanism is often dependent on the substrate and reaction conditions. The redox potentials of 9-anilinoacridines, for example, are influenced by substituents on the aniline (B41778) ring, with electron-donating groups making the oxidation easier. nih.gov

Below is a table summarizing key electrochemical properties of related acridine compounds.

Compound/SystemPropertyValueNotes
10-Methyl-9-phenyl-9,10-dihydroacridine (PhAcrH)Hydride Release MechanismStepwise electron/H-atom transferOccurs from the triplet excited state. researchgate.net
Deuterated PhAcrDKinetic Isotope Effect (kH/kD)~3Supports H-atom transfer as a distinct step. researchgate.net
9-AnilinoacridinesRedox ProcessTwo-electron oxidationForms quinone diimines. nih.gov
Fe³⁺ oxidation of AcrH₂Rate Constant (k₂₉₈)128 L/mol·sAt µ = 1.0 M in acetonitrile/water. iaea.org

Electrochemical Oxidation and Aromatization Pathways

The electrochemical oxidation of 9-substituted-9,10-dihydroacridines, including this compound, represents a key transformation pathway leading to aromatization. This process involves the removal of electrons from the dihydroacridine core, resulting in the formation of the corresponding aromatic 9-substituted acridine or acridinium salt. Investigations into the anodic behavior of these compounds have revealed a dual reactivity: the process can either result in the formation of the 9-substituted acridine through C-H bond cleavage or lead to the cleavage of the C-X bond at the C-9 position (where X can be carbon, nitrogen, oxygen, etc.). Current time information in Bangalore, IN.researchgate.net This behavior is analogous to transformations observed with chemical oxidants. Current time information in Bangalore, IN.researchgate.net

The oxidation potential of these compounds is a critical parameter and has been found to change in correlation with the energy of the Highest Occupied Molecular Orbital (HOMO). researchgate.net For instance, studies on various 9-anilinoacridines have shown that electron-donating substituents on the aniline ring facilitate oxidation by lowering the redox potential (E1/2), while substituents on the acridine ring itself have a minimal effect on these potentials. nih.gov This indicates a limited electronic transmission between the acridine and aniline rings in those specific derivatives. nih.gov

Electrochemical methods provide a convenient and efficient means for converting dihydroacridines into their aromatic counterparts. researchgate.net In the case of 9-phosphoryl-9,10-dihydroacridines, electrochemical oxidation has been successfully employed to produce the corresponding aromatized 9-phosphorylacridines in high yields, typically ranging from 81% to 89%. nih.gov One significant reaction for this compound is this electrochemical oxidative aromatization, where C-H bonds are broken to generate more complex, aromatic structures. evitachem.com

Table 1: Outcomes of Electrochemical Oxidation on Dihydroacridine Derivatives

PrecursorOxidation ProductYieldReference
9-Phosphoryl-9,10-dihydroacridines (general)9-Phosphorylacridines81-89% nih.gov
9,10-Dihydro-10-methyl-9-substituted acridines9-(Hetero)aryl-N-methylacridinium saltsN/A researchgate.net
9-Anilinoacridines (with 1'-NHR substituent)Quinone diimines (via two-electron oxidation)N/A nih.gov
9,10-Dihydro-9-phenylacridine9-Phenylacridine (using DDQ as oxidant)71% researchgate.net

Nucleophilic and Electrophilic Reactivity

Nucleophilic Addition Reactions to Acridine/Acridone (B373769) Precursors

The synthesis of the this compound core structure often relies on nucleophilic addition reactions to acridine or acridone precursors. These reactions involve the attack of a nucleophile on the electrophilic C-9 position of the acridine system. unacademy.com

A traditional method for preparing the related acridinium salts involves the addition of an organometallic nucleophile, such as a Grignard or organolithium reagent, to an acridone precursor. unacademy.comnih.gov The initial attack of the nucleophile on the carbonyl group forms a tetrahedral alkoxide intermediate. unacademy.com Subsequent protonation of the resulting tertiary alcohol leads to rapid dehydration, furnishing the aromatic acridinium core. nih.gov

Alternatively, direct nucleophilic addition to the acridine ring itself is a powerful method. The acridine molecule is π-deficient, making its C-9 position susceptible to nucleophilic attack. pageplace.deresearchgate.net For example, 9-phosphoryl-9,10-dihydroacridines can be synthesized by stirring acridine with the corresponding phosphonate, which acts as the nucleophile, in the absence of a solvent. nih.gov This direct addition forms the stable 9,10-dihydroacridine product in high yields. nih.gov

More complex syntheses also utilize nucleophilic addition as a key step. An improved procedure for generating 9,9-disubstituted-9,10-dihydroacridines involves the addition of a Grignard reagent to a methyl N-phenylanthranilate precursor. nih.gov In a specific example, adding ethylmagnesium bromide to methyl N-phenylanthranilate initiates a sequence that, after workup and cyclization, yields the dihydroacridine structure. nih.gov This highlights the versatility of nucleophilic addition in constructing the foundational framework of these compounds.

Table 2: Examples of Nucleophilic Addition for Dihydroacridine Synthesis

PrecursorNucleophileProduct TypeReference
AcridoneOrganometallic Reagent (e.g., Grignard)Acridinium Salt (after dehydration) nih.gov
AcridineDialkyl Phosphonate9-Phosphoryl-9,10-dihydroacridine nih.gov
Methyl N-phenylanthranilateEthylmagnesium Bromide (Grignard)9,9-Diethyl-9,10-dihydroacridine (after cyclization) nih.gov

Nucleophilic Aromatic Substitution of Hydrogen (SNH)

The functionalization of the acridine core can be efficiently achieved through Nucleophilic Aromatic Substitution of Hydrogen (SNH), a process where a nucleophile displaces a hydrogen atom on the aromatic ring. researchgate.netwikipedia.org This reaction is particularly effective for π-deficient aromatic systems like acridine. pageplace.de The SNH mechanism is fundamentally a two-step process. nih.gov

The first step is the nucleophilic addition of the reagent to the electron-poor C-9 position of the acridine ring. researchgate.netmasterorganicchemistry.com This addition breaks the aromaticity and forms a covalent, negatively charged intermediate known as a σH-adduct or Meisenheimer complex. researchgate.netwikipedia.orgmasterorganicchemistry.com In the context of acridines, these adducts are the stable 9-substituted-9,10-dihydroacridine derivatives, such as this compound. researchgate.netnih.gov

The second step involves the aromatization of this dihydroacridine intermediate. researchgate.netresearchgate.net Since hydride is a poor leaving group, this step requires an external oxidizing agent to remove the hydrogen from the C-9 position and the hydrogen from the ring nitrogen, thereby restoring the aromatic system. pageplace.deresearchgate.net This oxidative process yields the final, stable 9-substituted acridine product. nih.gov The SNH methodology is highly advantageous as it avoids the need for pre-functionalization of the starting materials with leaving groups and often proceeds without transition-metal catalysts, making it an environmentally favorable approach. researchgate.netresearchgate.net

Electrophilic Activation in Catalytic Cycles

While 9,10-dihydroacridines are known for their nucleophilic character and role as electron/hydride donors, their oxidized counterparts, acridinium ions, function as potent electrophiles and are key players in catalytic cycles. evitachem.comacs.org The compound this compound can be considered the reduced, or resting, state in photoredox cycles where its corresponding acridinium salt is the active catalyst. evitachem.com

In these catalytic cycles, the acridinium salt acts as a strong photooxidant upon excitation with light. acs.org Its high reduction potential in the excited state allows it to activate substrates through single-electron transfer (SET). acs.org For example, strongly oxidizing N-alkyl or N-aryl acridinium photocatalysts can initiate the anti-Markovnikov hydrofunctionalization of olefins that possess high oxidation potentials. acs.org

The general mechanism involves the photo-excited acridinium salt oxidizing the olefin to a radical cation. acs.org This electrophilically activated intermediate is then susceptible to attack by a weak nucleophile, such as water or an alcohol. acs.org The catalytic cycle is closed when the reduced dihydroacridine species is re-oxidized back to the acridinium salt, ready for the next turnover. This process demonstrates the crucial role of electrophilic activation, enabled by the acridinium form of the molecule, in driving synthetically valuable transformations. acs.orgnih.gov The stability and potent oxidizing power of the acridinium catalyst, often enhanced with bulky substituents at the 9-position to prevent nucleophilic bleaching, are central to the efficiency of these cycles. nih.gov

Computational and Theoretical Studies on 9 Benzhydryl 9,10 Dihydroacridine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a common approach for optimizing molecular geometries and analyzing electronic properties. nih.govnih.gov For derivatives of 9,10-dihydroacridine (B10567), DFT calculations are crucial for understanding their fundamental characteristics as materials for applications like Organic Light Emitting Diodes (OLEDs). evitachem.commdpi.com

Geometry Optimization and Electronic Structure Analysis

The electronic structure analysis would provide insights into the distribution of electrons within the molecule, revealing details about its chemical stability and reactivity. This analysis often includes the generation of molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Topologies)

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions. researchgate.net

For 9-Benzhydryl-9,10-dihydroacridine, DFT calculations would determine the energies of the HOMO and LUMO levels. The HOMO energy is related to the ionization potential (the ability to donate an electron), while the LUMO energy relates to the electron affinity (the ability to accept an electron). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that indicates the molecule's kinetic stability and is related to its optical and electronic properties. researchgate.netresearchgate.net In related 9,10-dihydroacridine derivatives, the HOMO is typically localized on the electron-donating dihydroacridine moiety, while the LUMO distribution depends on the nature of the substituents. mdpi.com

A data table summarizing these findings for a hypothetical calculation would look like this:

ParameterCalculated Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value

Intramolecular Charge Transfer (ICT) Characterization

Many donor-acceptor molecules, including derivatives of acridine (B1665455), exhibit Intramolecular Charge Transfer (ICT) upon photoexcitation. nih.govnih.govresearchgate.net In this compound, the dihydroacridine unit acts as an electron donor, and the benzhydryl group's phenyl rings can participate in the electronic structure. An ICT state occurs when an electron moves from the donor part to the acceptor part of the molecule upon absorbing light.

DFT calculations can characterize this phenomenon by analyzing the electron density distribution in the ground state versus the excited state. A significant spatial separation of the HOMO and LUMO, where the HOMO is on the donor fragment and the LUMO is on the acceptor fragment, is a strong indicator of a molecule's potential for ICT. mdpi.comrsc.org This charge transfer character is crucial for applications in materials science, influencing properties like fluorescence and solvatochromism. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of systems in the presence of time-dependent potentials, such as light. wikipedia.org It is a primary method for calculating electronic excitation energies and predicting absorption and emission spectra. chemrxiv.orgresearchgate.net

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the electronic absorption spectra (UV-Vis) by calculating the vertical excitation energies from the ground state to various excited states. chemrxiv.org For this compound, this would yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

Similarly, after optimizing the geometry of the first excited state (S1), TD-DFT can predict the emission spectrum (fluorescence). The difference in energy between the S1 state and the ground state (S0) corresponds to the energy of the emitted photon. These theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical behavior of the compound.

A hypothetical data table from these calculations would be:

ParameterWavelength (nm)Oscillator Strength (f)Transition Character
Absorption (S0 → S1) ValueValueHOMO → LUMO (π→π*)
Emission (S1 → S0) Value--

Elucidation of Excited-State Properties and Energy Levels (S1, T1)

TD-DFT is used to determine the energies of the lowest singlet (S1) and triplet (T1) excited states. Current time information in Mumbai, IN. The energy of these states is critical for understanding a molecule's photochemistry and photophysics, such as whether it will fluoresce or phosphoresce. usc.edu In related acridine compounds, the excited states can have significant charge-transfer character. mdpi.comresearchgate.net

The energy difference between the S1 and T1 states (ΔEST) is a particularly important parameter. ustc.edu.cn Molecules with a small ΔEST are candidates for being Thermally Activated Delayed Fluorescence (TADF) emitters, a key mechanism for achieving high efficiency in third-generation OLEDs. mdpi.comustc.edu.cn Calculations for this compound would reveal its potential as a TADF material by quantifying these energy levels.

A summary data table would appear as follows:

StateEnergy (eV)
S1 (Singlet) Value
T1 (Triplet) Value
ΔEST (S1-T1) Value

Molecular Dynamics and Reaction Pathway Modeling

Simulation of Conformational Dynamics

No studies were found that specifically simulate the conformational dynamics of this compound. Such simulations would be valuable for understanding the flexibility of the dihydroacridine core and the rotational freedom of the bulky benzhydryl substituent, which are crucial for its chemical reactivity and photophysical properties.

Computational Prediction of Reaction Pathways and Energy Barriers

There is no available research on the computational prediction of reaction pathways or the associated energy barriers for this compound. This type of analysis would be instrumental in elucidating potential reaction mechanisms, such as dissociation, isomerization, or oxidation, and in predicting the stability of the compound and its intermediates.

Understanding Solvent Effects on Photophysical and Photochemical Processes

Specific studies on the influence of solvent environments on the photophysical and photochemical behavior of this compound have not been reported. Research in this area would clarify how solvent polarity and proticity affect the compound's absorption and emission spectra, quantum yields, and the efficiency of any light-induced reactions.

Applications in Advanced Materials and Catalysis

Organic Electronics and Optoelectronic Devices

The 9,10-dihydroacridine (B10567) moiety serves as a potent electron donor, a crucial feature for various applications in organic electronics. evitachem.com The incorporation of the benzhydryl group at the 9-position enhances the compound's stability and electronic characteristics, making it a versatile building block for high-performance organic materials. evitachem.com

Emitters and Dopants in Organic Light-Emitting Diodes (OLEDs)

Derivatives of 9,10-dihydroacridine are instrumental in the development of efficient Organic Light-Emitting Diodes (OLEDs). In these devices, an organic emissive layer is placed between two electrodes. When a voltage is applied, charge carriers (holes and electrons) are injected, which then recombine in the emissive layer to form excited states (excitons) that release their energy as light. Dihydroacridine-based compounds can function as the primary light-emitting species (emitters) or as dopants within a host material.

As dopants, they are dispersed in a host matrix at low concentrations. This strategy helps to prevent aggregation-caused quenching, where the close proximity of emitter molecules leads to non-radiative decay of excitons, thus reducing the device's efficiency. nih.gov The use of dihydroacridine derivatives as emitters has been explored in creating highly efficient OLEDs, including those emitting in the near-infrared (NIR) spectrum. whiterose.ac.uk For instance, derivatives like 9,9-dimethyl-10-phenyl-9,10-dihydroacridine (B1444620) (PDMAC) have been incorporated into complex emitter structures to achieve deep-red and NIR emission. whiterose.ac.uk

Host Materials for OLED Technologies

In addition to acting as emitters, 9,10-dihydroacridine derivatives are also employed as host materials in the emissive layer of OLEDs. researchgate.net A host material constitutes the bulk of the emissive layer and facilitates charge transport to the dopant molecules where light emission occurs. An ideal host material should possess high thermal stability and appropriate energy levels to enable efficient energy transfer to the guest emitter.

Role in Thermally Activated Delayed Fluorescence (TADF) Systems

The most significant applications of 9,10-dihydroacridine derivatives are arguably in the realm of Thermally Activated Delayed Fluorescence (TADF) materials. nih.govrsc.org TADF is a mechanism that allows OLEDs to overcome the spin-statistics limitation, which dictates that only 25% of electrically generated excitons are in the emissive singlet state, while 75% are in the non-emissive triplet state. TADF materials enable the harvesting of these triplet excitons by converting them into singlets through a process called reverse intersystem crossing (RISC). wikipedia.org This can theoretically lead to 100% internal quantum efficiency. wikipedia.org

The key to an efficient TADF molecule is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE_ST). wikipedia.orgnih.gov The donor-acceptor (D-A) molecular design is a common strategy to achieve a small ΔE_ST. In this design, an electron-donating unit is linked to an electron-accepting unit. The 9,10-dihydroacridine scaffold, being a strong electron donor, is frequently paired with various acceptor moieties (like triazine) to create highly efficient TADF emitters. rsc.org The spatial separation between the highest occupied molecular orbital (HOMO) on the donor and the lowest unoccupied molecular orbital (LUMO) on the acceptor leads to a minimal ΔE_ST, facilitating the crucial RISC process. nih.govrsc.org

Table 1: Performance of OLEDs using Dihydroacridine-based TADF Emitters

TADF EmitterDonor MoietyAcceptor MoietyMax. External Quantum Efficiency (EQE)Emission ColorReference
TRZ-DDMAc9,9-dimethyl-9,10-dihydroacridine (B1200822)2,4,6-triphenyl-1,3,5-triazineNot specified in deviceGreen rsc.org
TRZ-DDPAc9,9-diphenyl-9,10-dihydroacridine2,4,6-triphenyl-1,3,5-triazine27.3%Green rsc.org
DMAC-MBZ9,9-dimethyl-9,10-dihydroacridineMethyl 3-benzoateDevice not fabricatedNot applicable nih.gov

Potential in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The favorable electronic properties of dihydroacridine derivatives also suggest their potential use in other organic electronic devices such as Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs). In OPVs, which convert sunlight into electricity, materials with strong electron-donating character are required to form the bulk heterojunction with an electron-accepting material. researchgate.net The electron-rich nature of the 9,10-dihydroacridine core makes it a candidate for the p-type (donor) semiconductor in OPV devices. researchgate.net

Similarly, in OFETs, which are the fundamental building blocks of organic integrated circuits, the charge carrier mobility of the semiconductor material is a critical parameter. rsc.org Materials based on conjugated polymers containing electron-rich units have shown promise as p-type semiconductors in OFETs, achieving significant charge carrier mobilities. researchgate.net While specific research on 9-benzhydryl-9,10-dihydroacridine in these applications is still emerging, the properties of related dihydroacridine and carbazole (B46965) derivatives indicate a promising avenue for exploration. researchgate.netrsc.org

Charge Transport Properties and Bipolarity in Organic Semiconductors

The efficiency of any organic electronic device is fundamentally linked to the charge transport properties of its constituent materials. This compound is recognized as an electron donor material with favorable charge transport characteristics. evitachem.com Research has indicated that charge mobility values for related materials can reach up to 10⁻⁴ cm²V⁻¹s⁻¹, which is effective for electronic applications. evitachem.com

The concept of bipolarity, the ability of a material to transport both holes and electrons, is particularly desirable for simplifying device architectures and improving performance. nih.gov By strategically modifying the molecular structure, for example, by introducing strong electron-withdrawing groups to a donor core like carbazole (a related structure), it is possible to induce electron-transporting ability in addition to the inherent hole-transporting properties, thereby achieving ambipolar or bipolar charge transport. rsc.org This tuning of charge transport properties is a key area of research for developing multifunctional materials for advanced organic electronics. rsc.org

Catalysis in Organic Synthesis

Beyond materials science, this compound and its analogs function as catalysts, particularly in photoredox catalysis. evitachem.com In these light-driven chemical reactions, the dihydroacridine compound can absorb light and act as an electron donor in its excited state. This ability to initiate electron transfer processes upon photoexcitation allows it to catalyze a variety of organic transformations.

For example, 10-methyl-9,10-dihydroacridine has been studied in reactions with inorganic oxidants, where it undergoes electron transfer to form a radical cation. iastate.edu This reactivity is central to its role in photocatalytic cycles. Furthermore, dihydroacridine derivatives have been utilized in synthetic methodologies such as the nucleophilic aromatic substitution of hydrogen (S_N^H), showcasing their utility in constructing complex molecules. nih.gov

Organo-Photoredox Catalysis (e.g., in Borylation Reactions)

This compound and its derivatives have emerged as effective organic photocatalysts. evitachem.com In the realm of organo-photoredox catalysis, these compounds can harness light energy to drive chemical transformations. A notable application is in borylation reactions, which are crucial for synthesizing organoboron compounds, versatile building blocks in organic chemistry. nih.gov

Photoredox-initiated borylations can be catalyzed by either transition metal complexes or purely organic photocatalysts. nih.gov The use of organic catalysts like 9,10-dihydroacridine derivatives offers a metal-free alternative, which is advantageous in terms of cost and sustainability. sci-hub.se In these reactions, the photoexcited catalyst initiates a single electron transfer (SET) process, generating radical intermediates that facilitate the borylation of substrates such as aryl halides. sci-hub.seresearchgate.net The development of visible-light-induced organocatalytic methods for the borylation of even challenging substrates like unactivated aryl chlorides highlights the potential of this approach. sci-hub.se

Table 1: Research Findings in Organo-Photoredox Borylation

Catalyst TypeSubstrateKey Features
Organic Photocatalysts (e.g., 9,10-dihydroacridine derivatives)Aryl HalidesMetal-free, visible-light induced, proceeds via single electron transfer (SET). sci-hub.seresearchgate.net
Transition Metal PhotocatalystsAlkanes, Arenes, Aryl/Alkyl HalidesBroad substrate scope, often involves energy transfer or radical processes. nih.gov

Role as Lewis Acids or in Frustrated Lewis Pair Chemistry

While this compound itself is primarily recognized as an electron donor, the broader concept of Lewis acidity and "Frustrated Lewis Pair" (FLP) chemistry is relevant to the activation of small molecules. evitachem.combohrium.com FLPs are combinations of a Lewis acid and a Lewis base that, due to steric hindrance, cannot form a classical adduct. bohrium.comscribd.com This "frustration" allows them to cooperatively activate a variety of small molecules, including dihydrogen (H₂). bohrium.comresearchgate.net

The development of FLP chemistry has expanded beyond traditional borane-based Lewis acids to include a range of main group elements. researchgate.net While direct applications of this compound as a Lewis acid in FLP chemistry are not prominently documented, the principles of FLP chemistry, involving sterically encumbered Lewis acids and bases, provide a framework for designing novel catalytic systems. bohrium.comnih.govrsc.org Computational studies have explored the reactivity of various Lewis acids and bases in FLP systems, highlighting the potential for fine-tuning their reactivity for specific applications like reversible hydrogen splitting. nih.gov

Catalytic Hydroarylation Reactions

A significant synthetic application involving 9,10-dihydroacridine derivatives is in catalytic hydroarylation reactions. evitachem.com A modular one-pot synthesis has been developed that utilizes a selective ortho-C-alkenylation of diarylamines with aryl alkynes, which is then followed by an intramolecular hydroarylation to produce 9,10-dihydroacridines. evitachem.com This process is often facilitated by a Brønsted acid catalyst in a suitable solvent like hexafluoroisopropanol. evitachem.com This synthetic strategy allows for the creation of a diverse range of structurally complex 9,10-dihydroacridines with high efficiency and good functional group tolerance. evitachem.com

Mechanism of Catalytic Action in Electron Transfer Reactions

The catalytic activity of this compound in many of its applications stems from its role as an electron donor in photo-induced electron transfer (PET) processes. evitachem.com When excited by light, the molecule can donate an electron to a substrate, initiating a chemical reaction. This process is central to its function in organo-photoredox catalysis. beilstein-journals.orgsemanticscholar.org

The mechanism involves the formation of a radical cation of the dihydroacridine and a radical anion of the substrate. These reactive intermediates then proceed through subsequent reaction pathways to form the final product, while the photocatalyst is regenerated in a catalytic cycle. The efficiency of this process is influenced by the photophysical properties of the dihydroacridine derivative, such as its oxidation potential in the excited state. The benzhydryl group at the 9-position enhances the compound's stability and electronic characteristics, making it a more effective electron donor. evitachem.com

Other Emerging Applications

Beyond its role in catalysis, this compound is being investigated for its potential in other advanced technological fields.

Development of Chemical Sensors (e.g., pH Sensing, Optoelectronics)

The photophysical properties of this compound make it a candidate for the development of chemical sensors. evitachem.com Its fluorescence or absorption characteristics can change in response to its chemical environment, such as variations in pH. This sensitivity can be harnessed to create optical sensors. Furthermore, its electron-donating nature makes it suitable for applications in optoelectronics, particularly in the development of Organic Light Emitting Diodes (OLEDs), where it can function as an electron donor material to facilitate charge transport. evitachem.com

Applications in Nonlinear Optical Materials

The unique electronic structure of this compound also suggests potential applications in the field of nonlinear optics (NLO). evitachem.com NLO materials exhibit an optical response that is not linearly proportional to the intensity of the incident light. This property is crucial for a range of technologies, including frequency conversion of light and optical switching. The extended π-system and the presence of the electron-donating dihydroacridine core combined with the benzhydryl substituent can contribute to a significant nonlinear optical response. evitachem.com

Future Research Directions and Outlook

Design Principles for Tailored 9-Benzhydryl-9,10-dihydroacridine Derivatives

The functional properties of this compound derivatives are intrinsically linked to their molecular structure. The design of new derivatives with tailored characteristics for specific applications, such as in Organic Light-Emitting Diodes (OLEDs) or photocatalysis, is a primary area of future research. Key design principles revolve around the strategic modification of the dihydroacridine core and the benzhydryl group.

The introduction of various substituents allows for the fine-tuning of the molecule's electronic and photophysical properties. For instance, incorporating electron-donating or electron-withdrawing groups can modulate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This donor-acceptor (D-A) strategy is crucial for developing materials with specific charge-transport capabilities or for creating thermally activated delayed fluorescence (TADF) emitters for next-generation OLEDs. frontiersin.org Derivatives of 9,9-dimethyl-9,10-dihydroacridine (B1200822) have been successfully used in designing bipolar host materials and emitters for OLEDs. researchgate.net

Furthermore, the steric bulk of substituents on the acridine (B1665455) or phenyl rings can influence the molecule's solid-state packing, thermal stability, and solubility. Bulky groups can prevent undesirable intermolecular interactions and aggregation, which is beneficial for maintaining high photoluminescence quantum yields in the solid state. rsc.org The synthesis of derivatives with different linking positions between donor and acceptor units has also been shown to significantly impact device efficiency in OLEDs. researchgate.net

Interactive Table:

Table 1: Design Principles and Effects on Derivative Properties
Design Principle Moiety Modified Example Substituent Targeted Property Application
Donor-Acceptor (D-A) Tuning Dihydroacridine core Pyrazine, Triazine researchgate.netacs.org HOMO/LUMO levels, TADF OLEDs
Steric Hindrance Benzhydryl or Acridine rings 9,9-dimethyl, Phenyl groups frontiersin.orgresearchgate.net Prevents aggregation, enhances thermal stability OLEDs, Catalysis
Phosphorylation 9-position of acridine Phosphoryl groups nih.gov Biological activity, antioxidant properties Medicinal Chemistry

Integration into Hybrid Organic-Inorganic Systems

The integration of this compound derivatives into hybrid organic-inorganic systems presents a frontier for creating multifunctional materials with synergistic properties. These hybrids combine the processability and tunable electronic properties of the organic component with the stability and robustness of inorganic materials.

One promising avenue is the use of these derivatives in hybrid white organic light-emitting diodes (WOLEDs), where a blue-emitting TADF material based on a dihydroacridine structure can be combined with inorganic phosphor components. acs.org This approach can lead to highly efficient and color-stable lighting and display technologies.

The sol-gel process offers a versatile method for creating such hybrid materials. google.com While research has explored sol-gel coatings with acridine derivatives for applications like corrosion protection, nih.gov future work could focus on incorporating this compound into silica (B1680970) or titania matrices. This could yield novel materials for sensing, photocatalysis, or controlled-release applications. sc.edudeepdyve.com The nitrogen-containing heterocyclic structure of acridines makes them suitable building blocks for creating organic and hybrid inorganic-organic polymeric materials. rsc.org

Advancements in Computational Methodologies for Prediction and Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for predicting the properties of new molecules before their synthesis, saving significant time and resources. For this compound derivatives, computational methods are crucial for understanding structure-property relationships and guiding rational design.

DFT calculations can accurately predict key parameters such as HOMO/LUMO energy levels, singlet-triplet energy gaps (ΔE_ST), and charge transfer characteristics, which are vital for designing efficient TADF emitters for OLEDs. frontiersin.org These calculations allow researchers to screen vast libraries of virtual compounds and identify the most promising candidates for synthesis. frontiersin.org For example, studies have used DFT to investigate how different donor moieties attached to a core structure influence the electronic properties and electroluminescence performance. frontiersin.org

Beyond electronic properties, computational models can predict molecular geometries, reactivity, and potential reaction pathways. researchgate.net This is particularly useful in the context of photocatalysis, where understanding the excited-state dynamics and the interaction between the catalyst and substrates is key to developing more efficient catalytic cycles.

Interactive Table:

Table 2: Computational Methodologies and Their Applications
Computational Method Predicted Parameter Relevance to Design
Density Functional Theory (DFT) HOMO/LUMO energies, Bond angles Predicts electronic properties, molecular structure frontiersin.orgresearchgate.net
Time-Dependent DFT (TD-DFT) Singlet-triplet energy gap (ΔE_ST), Excitation energies Essential for designing TADF emitters for OLEDs frontiersin.org
Quantitative Structure-Activity Relationship (QSAR) Biological activity Predicts potential therapeutic efficacy

Exploration of Novel Reactivity and Catalytic Cycles

9,10-dihydroacridine (B10567) derivatives have demonstrated significant potential as organic photocatalysts. rsc.org Future research will likely focus on expanding their catalytic scope and uncovering novel reaction pathways. These compounds can act as potent photo-reductants, initiating chemical transformations upon irradiation with visible light.

A key area of exploration is their application in C-H functionalization reactions, which allow for the direct modification of complex molecules without the need for pre-functionalized starting materials. rsc.org Dihydroacridines have been used as organo-photocatalysts for the C(sp²)-H functionalization of arenes, offering a metal-free alternative to traditional catalysts. rsc.org

The development of dual or multi-catalytic systems that couple a dihydroacridine photocatalyst with a transition metal or another organic catalyst opens up new possibilities for complex bond formations. rsc.org For example, the combination of acridine photocatalysis with copper catalysis has enabled direct decarboxylative functionalizations. Future work could explore synergy with other metals or even biocatalysts to achieve unprecedented transformations. The mechanism often involves the photoexcited dihydroacridine initiating a single-electron transfer (SET) process, generating radical intermediates that then engage in the desired bond-forming steps. rsc.org

Scalable Synthesis and Industrial Relevance of Derivatives

For any promising compound to move from the laboratory to industrial application, the development of scalable and cost-effective synthesis routes is paramount. While classic methods like the Bernthsen synthesis exist for acridine derivatives, they often require harsh conditions. nih.gov

Recent advances have focused on more modular and efficient approaches. A notable example is the one-pot synthesis of 9,10-dihydroacridines through a cascade ortho-alkenylation/hydroarylation of diphenylamines with aryl alkynes, a process that has been demonstrated on a gram scale. researchgate.net Other methods include visible-light-promoted photocatalytic oxidation of acridane precursors using molecular oxygen as a green oxidant. mdpi.com Further research into continuous flow synthesis and optimizing reaction conditions to minimize waste and energy consumption will be crucial for industrial-scale production. rsc.org

The industrial relevance of this compound derivatives is directly tied to their performance in high-value applications. The primary markets are in the electronics and chemical industries. In electronics, their use as host materials, emitters in TADF-OLEDs, and components in hybrid devices drives their commercial potential. researchgate.netresearchgate.netacs.org In the chemical industry, their role as highly efficient metal-free photocatalysts for fine chemical synthesis is a rapidly growing area of interest, offering greener and more sustainable manufacturing processes. rsc.orgrsc.org The improved procedures for synthesizing 9,9-disubstituted 9,10-dihydroacridines further enhance their accessibility for these applications. mit.edu

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9-Benzhydryl-9,10-dihydroacridine
Reactant of Route 2
9-Benzhydryl-9,10-dihydroacridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.